molecular formula C11H12O4 B025171 methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate CAS No. 105560-93-8

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B025171
CAS No.: 105560-93-8
M. Wt: 208.21 g/mol
InChI Key: CVZUMGUZDAWOGA-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 105560-93-8 or 96125-49-4) is a chiral epoxide with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol. It is a key intermediate in synthesizing diltiazem, a calcium channel blocker used to treat hypertension and angina . The compound’s stereochemistry (2R,3S) is critical for its biological activity, as it dictates enantioselectivity in pharmaceutical synthesis. Industrially, it is produced via asymmetric epoxidation using chiral dioxiranes, achieving high enantiomeric excess (e.g., >99% ee) . The compound is stored under dry conditions at 2–8°C and is commercially available in varying purities (95–99.9%) .

Properties

CAS No.

105560-93-8

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl (2R,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10-/m1/s1

InChI Key

CVZUMGUZDAWOGA-NXEZZACHSA-N

SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Other CAS No.

105560-93-8
84056-02-0

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Substrate Preparation

The process begins with racemic methyl 3-(4-methoxyphenyl)glycidate, synthesized via epoxidation of the corresponding cinnamate ester. The glycidate is then subjected to hydrolysis in a biphasic system consisting of an aqueous phase (containing lipase) and an organic solvent (e.g., toluene).

Reaction Conditions

  • Enzyme Source : Lipase from Serratia marcescens is preferred for its high enantioselectivity (ee > 98%) and stability under industrial conditions.

  • Temperature : Optimal activity occurs at 30–35°C, with prolonged stability up to 40°C.

  • pH : Maintained at 7.0–7.5 using phosphate buffer to preserve enzyme activity.

  • Stirring Speed : 400–600 rpm ensures efficient interfacial contact between phases.

Phase Separation and Product Isolation

Post-hydrolysis, a surfactant (e.g., Tween-80) is added to induce phase separation. The organic phase is concentrated under reduced pressure, yielding crystalline this compound with >99% chemical purity and 98–99% ee.

Chemical Epoxidation Methods

Chemical synthesis offers an alternative route, particularly for small-scale production or where enzymatic systems are unsuitable.

m-CPBA-Mediated Epoxidation

m-Chloroperbenzoic acid (m-CPBA) is a robust epoxidizing agent for electron-deficient alkenes. For methyl 3-(4-methoxyphenyl)acrylate:

  • Solvent : Dichloromethane at 0–5°C.

  • Reaction Time : 12–24 hours.

  • Outcome : 85–90% yield but racemic product, necessitating subsequent resolution.

Industrial-Scale Production

Emulsion Bioreactor Design

Industrial processes prioritize cost efficiency and scalability. Emulsion bioreactors integrate enzymatic hydrolysis with continuous product extraction:

  • Aqueous-to-Organic Phase Ratio : 1:3 to minimize enzyme inhibition by substrates.

  • Surfactant Concentration : 0.1–0.5% w/v to stabilize emulsions without denaturing lipase.

  • Productivity : 15–20 g/L/h, achieving >90% conversion in 8–10 hours.

Process Optimization

  • Recycling Enzymes : Immobilization on silica or chitosan beads extends enzyme usability to 10–15 cycles.

  • Crystallization Control : Slow cooling (0.5°C/min) from 50°C to 25°C ensures high-purity crystals.

Comparative Analysis of Methods

Parameter Enzymatic Resolution Chemical Epoxidation
Enantiomeric Excess 98–99% ee80–85% ee (post-resolution)
Yield 85–90%70–75%
Scalability High (industrial)Moderate (lab-scale)
Environmental Impact Low (aqueous solvents)High (hazardous waste)

Challenges and Innovations

Enzyme Denaturation

Lipase activity declines due to interfacial shear in bioreactors. Solutions include:

  • Protective Additives : Polyethylene glycol (PEG) reduces shear stress.

  • Genetic Engineering : Serratia marcescens lipase variants with enhanced stability are under development.

Racemization During Isolation

High temperatures during solvent removal risk racemization. Mitigation strategies:

  • Vacuum Distillation : Conducted below 40°C.

  • Alternative Solvents : tert-Butyl methyl ether (TBME) lowers boiling points.

Chemical Reactions Analysis

Types of Reactions

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals:

  • Diltiazem Hydrochloride : This compound is notably used in the synthesis of diltiazem, a calcium channel blocker effective in treating hypertension and angina. The specific (R)-enantiomer is essential for achieving the desired therapeutic effects.
  • Dextromethorphan : It is also utilized in the preparation of dextromethorphan, a common cough suppressant. The synthesis involves transformations of the compound into other derivatives that are pharmacologically active .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block:

  • Chiral Intermediate : Its chiral nature makes it suitable for synthesizing stereochemically pure compounds, which are critical in developing drugs with specific biological activities.
  • Reactivity : The oxirane ring allows for nucleophilic ring-opening reactions, which can lead to various substituted derivatives depending on the nucleophile used. This property is exploited to create complex organic molecules.

Biochemical Research

The compound has been studied for its interactions with biological systems:

  • Enzyme Interactions : It has been shown to interact with lipases from Serratia marcescens, making it a subject of interest for enzymatic studies and potential biocatalytic applications .
  • Biological Activity : The presence of the oxirane ring suggests potential reactivity towards biomolecules, which could be explored for modifying biological functions or studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with specific enzymes and molecular targets. In the case of its use in the synthesis of diltiazem hydrochloride, the compound undergoes enzymatic hydrolysis to form the active pharmaceutical ingredient. The molecular pathways involved include the selective binding and hydrolysis by lipase enzymes .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

  • Methyl (2S,3R)-3-(4-Methoxyphenyl)oxirane-2-carboxylate (CAS: Not explicitly listed, inferred from ): This enantiomer has inverted stereochemistry (2S,3R), leading to distinct reactivity in chiral environments. Key Difference: The (2S,3R) configuration renders it biologically inactive in diltiazem pathways, highlighting the importance of stereochemical precision .

Substituted Phenyl Derivatives

  • Methyl 3-(2-Chloro-4-Fluorophenyl)-3-Methyloxirane-2-carboxylate (CAS: 1511187-12-4):

    • Molecular Formula : C₁₁H₁₀ClFO₃.
    • Key Features : The electron-withdrawing chloro and fluoro groups reduce the compound’s stability compared to the methoxy-substituted analog. This derivative is explored in antifungal and anticancer research due to enhanced electrophilicity .
    • Comparison : Lower thermal stability (decomposition observed at 120°C) and higher reactivity in nucleophilic ring-opening reactions .
  • Ethyl 2-((2R,3S)-N-(4-Methoxyphenyl)-3-Methyloxirane-2-carboxamido)acetate (CAS: 203790-61-8): Molecular Formula: C₁₅H₁₉NO₅. Key Features: Incorporates an ethyl acetate side chain and amide linkage, improving solubility in polar solvents (e.g., ethanol, DMSO). Used in peptide-mimetic drug development . Comparison: Higher molecular weight (293.32 g/mol) and boiling point (433.3°C) compared to the parent compound .

Brominated Analog

  • Methyl (2R,3S)-3-(Bromomethyl)oxirane-2-carboxylate (CAS: 220812-07-7):
    • Molecular Formula : C₆H₇BrO₃.
    • Key Features : Bromine substitution enhances electrophilicity, making it a precursor for alkylating agents. However, it is moisture-sensitive and requires inert storage conditions .
    • Comparison : Lower molecular weight (195.01 g/mol) and specialized applications in radiopharmaceuticals .

Physical and Chemical Properties

Property Target Compound (2S,3R)-Enantiomer Brominated Analog Chloro-Fluoro Derivative
Molecular Weight (g/mol) 208.21 208.21 195.01 244.65
Melting Point (°C) Not reported Not reported Not reported 120 (decomposes)
Boiling Point (°C) Not reported Not reported Not reported 433.3
Solubility Soluble in DCM, THF Similar to target Soluble in ethers Soluble in DMSO
Stability Stable at 2–8°C Similar Moisture-sensitive Thermally unstable

Biological Activity

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, also known as (R)-(+)-methyl glycidate, is an optically active compound that has garnered interest in various fields due to its unique biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Overview

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, notably diltiazem hydrochloride, a calcium channel blocker used to treat cardiovascular conditions such as hypertension and angina. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol.

Target Enzymes

The compound interacts with specific enzymes, particularly lipases. It serves as a substrate in hydrolyzing reactions facilitated by lipase from Serratia marcescens, leading to the production of optically active derivatives .

Mode of Action

  • Hydrolysis : this compound undergoes hydrolysis in the presence of lipase, resulting in the formation of (-)MPGM, which has significant pharmaceutical relevance.
  • Environmental Influence : The efficacy and stability of the compound during enzymatic reactions are influenced by various environmental factors such as temperature and pH.

Synthesis Methods

The synthesis of this compound typically involves:

  • Enzymatic Resolution : Utilizing lipases for enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)glycidic acid methyl ester .
  • Chemical Synthesis : Traditional methods include using m-chloroperbenzoic acid as an epoxidizing agent under acidic conditions.

Biological Activity and Applications

This compound exhibits several biological activities:

  • Pharmaceutical Intermediate : It is crucial in synthesizing diltiazem and other biologically active compounds due to its specific stereochemistry.
  • Enzyme Interactions : The compound has been studied for its interactions with various enzymes, indicating potential applications in drug design and development .

Case Studies

  • Diltiazem Synthesis : A notable application is in the synthesis of diltiazem hydrochloride. The compound's enantiomeric purity significantly affects the therapeutic efficacy of the drug, emphasizing the importance of stereochemistry in pharmacology.
  • Biocatalytic Processes : Research has demonstrated the use of biocatalytic linear cascades involving this compound to produce complex organic molecules efficiently. These processes highlight the compound's potential in green chemistry applications .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
Methyl 3-(4-methoxyphenyl)glycidate42245-42-1Contains a glycidic acid structure; used in pharmaceuticals.
Methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate60016Similar epoxide structure; potential for biological activity.
Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionateNot availableShares similar functional groups; may exhibit comparable reactivity.

Q & A

Q. What are the recommended synthetic routes for methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, and how can stereochemical purity be ensured?

The compound is typically synthesized via epoxidation of methyl cinnamate derivatives or asymmetric catalytic oxidation. For stereochemical control, Sharpless epoxidation or Jacobsen-Katsuki methods are employed, using chiral catalysts to achieve the (2R,3S) configuration . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (ee), while 1^1H/13^{13}C NMR and X-ray crystallography (if crystalline) validate structural integrity .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy under controlled light exposure.
  • Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 1–12) via LC-MS. Store in inert atmospheres (argon) at –20°C to minimize epoxide ring-opening reactions .

Q. What spectroscopic techniques are critical for distinguishing this compound from its stereoisomers?

  • NMR : Key differences in 1^1H chemical shifts for the oxirane protons (δ 3.5–4.2 ppm) and coupling constants (J2,3J_{2,3} ~2–4 Hz for trans vs. cis isomers) .
  • IR : C=O stretch (~1740 cm1^{-1}) and epoxide ring vibrations (~1250 cm1^{-1}) .
  • Chiroptical methods : Optical rotation ([α]D_D) and electronic circular dichroism (ECD) for stereochemical confirmation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., rel-(2R,3S) vs. (2S,3R)) impact biological or catalytic activity, and how can contradictions in literature data be resolved?

Conflicting bioactivity reports often arise from unverified stereochemistry. For example, rel-(2R,3S) mixtures (CAS: 96125-49-4) may show reduced enzyme inhibition compared to enantiopure forms . Resolve discrepancies by:

  • Repurifying commercial samples via preparative HPLC.
  • Validating stereochemistry with single-crystal XRD or NOESY NMR .
  • Testing enantiopure batches in bioassays to isolate stereospecific effects .

Q. What computational methods are suitable for predicting the reactivity of the epoxide ring in this compound?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess ring strain and nucleophilic attack sites.
  • Molecular docking : Predict binding modes with enzymes (e.g., epoxide hydrolases) using AutoDock Vina .
  • Reactivity indices : Fukui functions (f,f+f^-, f^+) to map electrophilic regions of the oxirane ring .

Q. How can this compound serve as a chiral building block in asymmetric catalysis?

The trans-configured epoxide is a precursor for:

  • Epoxide-opening reactions : Synthesize β-amino alcohols via nucleophilic addition (e.g., with amines) .
  • Cross-coupling : Suzuki-Miyaura coupling of the 4-methoxyphenyl group to generate biaryl motifs .
  • Polymerization : Ring-opening polymerization (ROP) with Lewis acid catalysts to form polyethers .

Data Contradiction Analysis

Q. Why do melting points and spectral data for this compound vary across literature sources?

Discrepancies arise from:

  • Impurities : Commercial samples (e.g., Sigma-Aldrich) may contain stabilizers or stereoisomers .
  • Crystallization conditions : Polymorphs or solvates (e.g., hydrate vs. anhydrous forms) alter melting points .
  • Instrumental variability : NMR solvent (CDCl3_3 vs. DMSO-d6_6) shifts proton signals . Resolution : Always report synthesis/purification protocols and analytical conditions alongside data .

Methodological Tables

Q. Table 1. Key Spectral Data for Stereochemical Validation

TechniqueDiagnostic Features (2R,3S)Reference
1^1H NMRδ 3.82 (s, OCH3_3), δ 4.15 (d, J=3.2 Hz, H-2)
X-ray CrystallographyC2–C3–O–C dihedral angle: 178.5°
HPLC (Chiralpak AD)Retention time: 12.3 min (hexane:IPA=90:10)

Q. Table 2. Stability Assessment Parameters

ConditionTest MethodCritical Metrics
ThermalTGA (10°C/min, N2_2)Decomposition onset: >150°C
HydrolyticLC-MS (pH 7.4, 37°C)Half-life: 48 h
OxidativeDPPH assayIC50_{50}: >1 mM (no radical scavenging)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.